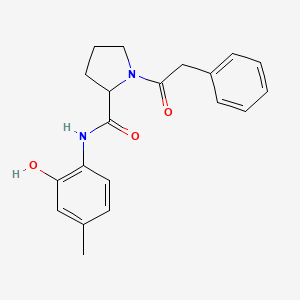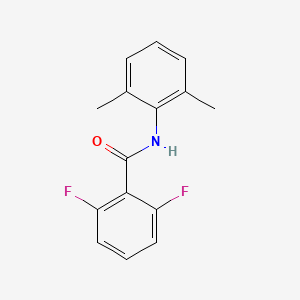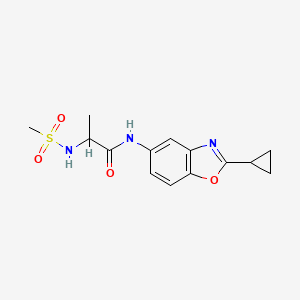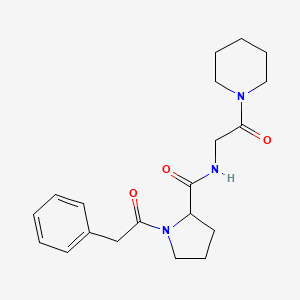
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone, also known as DQ-1, is a compound that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, which have explored its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone involves the inhibition of the proteasome, which is a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, this compound prevents the breakdown of regulatory proteins that are involved in cell growth and division, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone in lab experiments is that it has been extensively studied and characterized, which makes it a reliable tool for investigating the proteasome pathway and its role in cancer. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other proteasome inhibitors that are currently used in cancer treatment. However, one limitation of using this compound is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer cell lines.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone. One area of interest is the development of new analogs of this compound that have improved efficacy and selectivity for specific types of cancer. Additionally, further research is needed to determine the optimal dosing and administration of this compound for cancer treatment. Finally, there is a need for more in-depth studies on the biochemical and physiological effects of this compound, particularly in relation to its potential use in other diseases and conditions.
Synthesemethoden
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone involves the reaction of 2-acetylpyridine with 2-chloroethylsulfanyl chloride in the presence of sodium hydride, which results in the formation of 2-(2-pyridylthio)ethyl acetate. This intermediate compound is then reacted with 2-aminobenzophenone in the presence of sodium borohydride, which gives rise to this compound.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Various studies have shown that this compound has anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for preventing the growth and spread of tumors.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(12-20-14-7-9-17-10-8-14)18-11-3-5-13-4-1-2-6-15(13)18/h1-2,4,6-10H,3,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJGUNLEWAECOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)

![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)
![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)






